molecular formula C8H9F2NO B1310940 4-(Difluoromethoxy)-2-methylaniline CAS No. 39211-57-9

4-(Difluoromethoxy)-2-methylaniline

Cat. No.: B1310940
CAS No.: 39211-57-9
M. Wt: 173.16 g/mol
InChI Key: PHSXSKMXVMWZLK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-methylaniline is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a methylaniline group (-C6H4NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)-2-methylaniline typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same key steps but may use different solvents and catalysts to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrazine (N2H4) and ferric oxide (Fe2O3) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Difluoromethoxy)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, fibrosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2-methylaniline is unique due to the presence of both a difluoromethoxy group and a methylaniline group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic and industrial processes.

Properties

IUPAC Name

4-(difluoromethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXSKMXVMWZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427099
Record name 4-(difluoromethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39211-57-9
Record name 4-(difluoromethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)-2-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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